Azepan-1-yl[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]methanone
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Overview
Description
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of an azepane ring, a bromine atom, and a methoxyphenyl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Bromine Atom: Bromination of the quinoline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(AZEPANE-1-CARBONYL)-2-(4-METHOXYPHENYL)-6-METHYLQUINOLINE
- 4-(AZEPANE-1-CARBONYL)-1-CYCLOPROPYLPYRROLIDIN-2-ONE
- 4-(AZEPANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-2-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
Uniqueness
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHOXYPHENYL)QUINOLINE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C23H23BrN2O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
azepan-1-yl-[6-bromo-2-(4-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H23BrN2O2/c1-28-18-9-6-16(7-10-18)22-15-20(19-14-17(24)8-11-21(19)25-22)23(27)26-12-4-2-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3 |
InChI Key |
ANEQGPWXPSADTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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